3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the benzamide core is introduced through an amide coupling reaction. This can be achieved by reacting the thiazole derivative with 3,5-dimethoxybenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the amide coupling step.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy groups and the amide bond can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the thiazole ring, resulting in different biological activities.
N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide: Lacks the methoxy groups, which can affect its binding properties and reactivity.
Uniqueness
3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide is unique due to the combination of the methoxy-substituted benzamide core and the thiazole ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-5-18-15(21)8-12-10-25-17(19-12)20-16(22)11-6-13(23-2)9-14(7-11)24-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZBEBZGEZGFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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